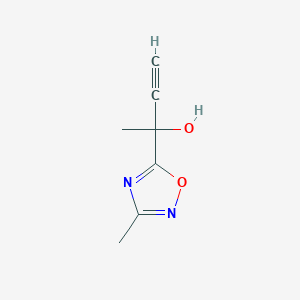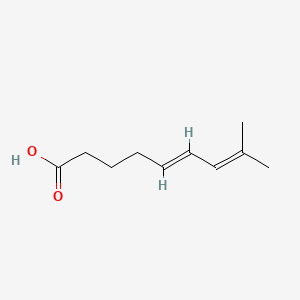
Capsaicin-5,7-dienoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Capsaicin-5,7-dienoic Acid is a compound derived from the Capsicum genus, which includes chili peppers. This compound is known for its pungent properties and is a significant component in the study of pain mechanisms and therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
Capsaicin-5,7-dienoic Acid can be synthesized through various chemical reactions. One common method involves the use of hydroxypropyl-beta-cyclodextrin encapsulation, which enhances its solubility and bioavailability . The synthesis typically involves magnetic stirring and characterization using ultraviolet absorption spectrometry, infrared spectroscopy, and differential scanning calorimetry .
Industrial Production Methods
Industrial production of this compound often involves extraction from Capsicum fruits. The extraction process has been refined over time to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for characterization and quality control .
化学反应分析
Types of Reactions
Capsaicin-5,7-dienoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
Capsaicin-5,7-dienoic Acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Industry: Utilized in the production of topical analgesics and other pharmaceutical formulations.
作用机制
The mechanism of action of Capsaicin-5,7-dienoic Acid involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This interaction leads to the activation and subsequent desensitization of sensory neurons, resulting in analgesic effects. The compound induces a temporary hypersensitivity reaction, altering pain mechanisms through the loss of membrane potential and changes in neurotrophic factor transport .
相似化合物的比较
Capsaicin-5,7-dienoic Acid is unique compared to other similar compounds due to its specific interaction with the TRPV1 receptor and its potent analgesic properties. Similar compounds include:
Dihydrocapsaicin: Another major capsaicinoid with similar pungency but differing in the saturation of the acyl group.
Nordihydrocapsaicin: A less potent capsaicinoid with a shorter acyl chain.
Homodihydrocapsaicin: Similar to dihydrocapsaicin but with a longer acyl chain.
These compounds share structural similarities but differ in their biological activities and potency, highlighting the unique properties of this compound.
属性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC 名称 |
(5E)-8-methylnona-5,7-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-5-3-4-6-8-10(11)12/h3,5,7H,4,6,8H2,1-2H3,(H,11,12)/b5-3+ |
InChI 键 |
NOHAQBDIONGKRO-HWKANZROSA-N |
手性 SMILES |
CC(=C/C=C/CCCC(=O)O)C |
规范 SMILES |
CC(=CC=CCCCC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


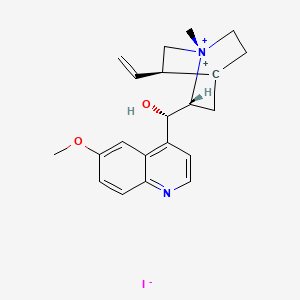
![[3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate](/img/structure/B13853745.png)

![5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13853752.png)
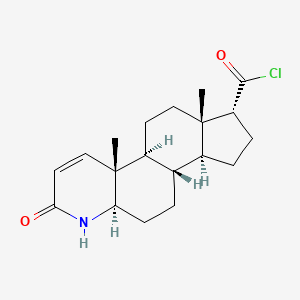

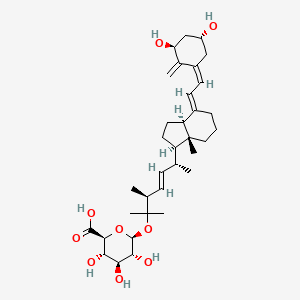


![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13853816.png)
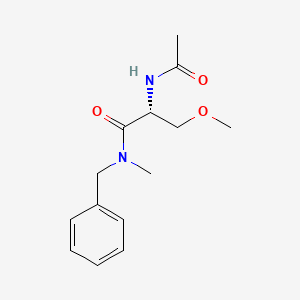
![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)

